molecular formula C13H19N3O2 B11761424 benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate

benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate

Cat. No.: B11761424
M. Wt: 249.31 g/mol
InChI Key: DNVNSKIOSXHJAF-TXEJJXNPSA-N
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Description

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been shown to produce high yields of the desired product . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selectivity and efficiency of the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and purity to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary widely but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions could yield amine derivatives .

Scientific Research Applications

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into particular binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both amine and carboxylate functional groups. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .

Biological Activity

Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate is a compound with significant biological activity, particularly noted for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The compound features a piperidine ring with two amino groups at positions 3 and 5, and a carboxylate group attached to the nitrogen at position 1. The stereochemistry of the compound is characterized by the (3R,5S) configuration, which is crucial for its biological activity .

Research indicates that this compound acts primarily as an inhibitor of protein arginine deiminase type 4 (PAD4). PAD4 is implicated in various inflammatory diseases, including rheumatoid arthritis. By inhibiting PAD4, this compound may help mitigate inflammation and provide therapeutic benefits in PAD4-related disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • PAD4 Inhibition : Significant potential for treating inflammatory diseases.
  • Antibacterial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria .
  • Cellular Interactions : Studies have shown interactions with various proteins involved in inflammatory pathways .

Inhibitory Effects on PAD4

A study demonstrated that this compound effectively inhibits PAD4 activity in vitro. The compound's binding affinity was assessed using various assays that indicated its potential as a therapeutic agent for inflammatory conditions .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It was found to be effective against multiple bacterial strains responsible for common infections. This antibacterial action further broadens its therapeutic applications beyond inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other compounds in the piperidine class:

Compound NameStructure CharacteristicsUnique Features
Tert-butyl 3-aminopiperidine-1-carboxylateSimilar piperidine structureContains tert-butyl group enhancing lipophilicity
(3R,4S)-rel-tert-butyl 3,4-diaminopiperidine-1-carboxylateContains two amino groupsDifferent stereochemistry affecting activity
Benzyl 3-amino-4-methylpiperidine-1-carboxylateMethyl substitution on piperidineVariation in side chain alters biological activity

This table illustrates how the specific stereochemistry and functional groups of this compound contribute to its selectivity as an inhibitor compared to structurally similar compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Rheumatoid Arthritis : A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers compared to a placebo group.
  • Infection Control : In vitro studies demonstrated that this compound inhibited bacterial growth effectively in several strains responsible for urinary tract infections.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2/t11-,12+

InChI Key

DNVNSKIOSXHJAF-TXEJJXNPSA-N

Isomeric SMILES

C1[C@H](CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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